molecular formula C3H5Cl2N3 B3024578 3-Chloro-1H-pyrazol-4-amine hydrochloride CAS No. 63680-90-0

3-Chloro-1H-pyrazol-4-amine hydrochloride

Cat. No. B3024578
CAS RN: 63680-90-0
M. Wt: 154 g/mol
InChI Key: AXDDRARIOLEYKW-UHFFFAOYSA-N
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Description

3-Chloro-1H-pyrazol-4-amine hydrochloride, also known as 3CPH, is a synthetic compound with a wide range of uses in research and laboratory experiments. It is a colorless, crystalline solid that is soluble in water and slightly soluble in ethanol. 3CPH is most commonly used as a reagent in organic synthesis, as it can react with a variety of organic compounds to form new compounds. It is also used as a catalyst in various chemical reactions, and as a ligand in coordination chemistry. 3CPH has been studied extensively for its biochemical and physiological effects, and it has a number of potential applications in scientific research.

Scientific Research Applications

Chemoselectivity in Amination

  • Amination of 4-chloroquinazolines with 3-amino-1H-pyrazoles : This study investigated the selective amination of 4-chloroquinazolines with the cyclic secondary amino group of 3-amino-1H-pyrazoles under specific conditions (Shen et al., 2010).

Synthesis of Novel Compounds

  • Synthesis of 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds : A study detailing the preparation and synthesis of novel compounds from 3-Chloro-1H-pyrazol-4-amine hydrochloride (Yun-shang, 2010).

Studies in Metal Complex Formation

  • Formation of Cu2+ complexes of 1H-pyrazole azamacrocycles : Research on how the length of the hydrocarbon chains in these macrocycles affects the self-organization of Cu2+ complexes (Lopera et al., 2020).

Characterization and Bioactivity Studies

  • Characterization of pyrazole derivatives and their bioactivities : This study involved the synthesis and characterization of pyrazole derivatives and their potential antitumor, antifungal, and antibacterial activities (Titi et al., 2020).

Applications in Chemical Reactions

  • Reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1 H -pyrazole-4-carbaldehyde : This research focused on the reductive amination process using this compound (Bawa et al., 2009).

Synthesis of Fused Pyrazoles

  • Synthesis of novel 3-(hetaryl)pyrazoles : A study describing an efficient synthesis of new 3-heteroaryl-pyrazoles, providing insights into the properties and potential applications of these compounds (Shawali et al., 2010).

Catalytic Amination Reactions

  • Rh(III)-catalyzed intermolecular C-H amination : This research explored the use of 1-aryl-1H-pyrazol-5(4H)-ones in Rh(III)-catalyzed intermolecular aromatic C-H amination, demonstrating the versatility of pyrazole compounds in catalysis (Wu et al., 2014).

properties

IUPAC Name

5-chloro-1H-pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3.ClH/c4-3-2(5)1-6-7-3;/h1H,5H2,(H,6,7);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDDRARIOLEYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979970
Record name 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63680-90-0
Record name Pyrazole, 4-amino-3-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063680900
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-1H-pyrazol-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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